3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid
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Overview
Description
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale production methods .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of fluorinated pyridines include:
Fluorinating Agents: AlF3, CuF2, Bu4N+F−
Solvents: DMF, methanol
Catalysts: Palladium, copper
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Radiopharmaceuticals: The compound can be used in the synthesis of radiolabeled imaging agents for positron emission tomography (PET) and other diagnostic techniques.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for target proteins and enzymes. This can lead to the modulation of key cellular signaling pathways, such as those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
3-Fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxyethoxy group in the pyridine ring. This combination of substituents can enhance the compound’s solubility, stability, and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C9H10FNO4 |
---|---|
Molecular Weight |
215.18 g/mol |
IUPAC Name |
3-fluoro-5-(2-methoxyethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10FNO4/c1-14-2-3-15-6-4-7(10)8(9(12)13)11-5-6/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
LCQKWNAVCCFZDC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(N=C1)C(=O)O)F |
Origin of Product |
United States |
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